Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluoroethyl group, and a piperidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoroethyl reagents under controlled conditions. One common method involves the use of tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate as a precursor . The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluoroethyl derivatives, while oxidation and reduction can produce different piperidine-based compounds.
Scientific Research Applications
Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential use in drug development and pharmacological studies.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate: A precursor used in the synthesis of the target compound.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.
Uniqueness
Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research applications, particularly in the development of new pharmaceuticals and chemical probes.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEKQGBJAAUAGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190674 | |
Record name | 1,1-Dimethylethyl 4-(2-fluoroethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184042-54-4 | |
Record name | 1,1-Dimethylethyl 4-(2-fluoroethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184042-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-fluoroethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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